2-Chloro-4,6-dimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVGXNSRDOYAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500794 | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30838-93-8 | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyridine (CAS No. 30838-93-8): A Versatile Intermediate in Modern Synthesis

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylpyridine, identified by CAS number 30838-93-8. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, robust synthetic protocols, characteristic reactivity, and critical applications as a building block in pharmaceutical and agrochemical industries. By synthesizing technical data with practical, field-proven insights, this guide illuminates the causality behind experimental choices and highlights the strategic importance of this versatile pyridine derivative in constructing complex molecular architectures.

Compound Identification and Physicochemical Properties

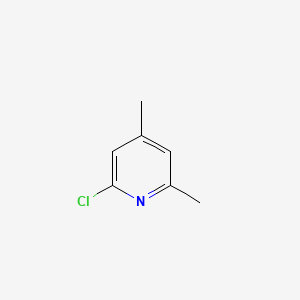

This compound is a substituted pyridine ring, a structural motif of significant interest in medicinal chemistry.[1] Its identity is unequivocally established by the Chemical Abstracts Service (CAS) registry number 30838-93-8 .[2][3] The strategic placement of the chloro-substituent at the 2-position, flanked by a methyl group at the 6-position, imparts a unique reactivity profile that is highly valuable for synthetic chemists.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 30838-93-8 | [2][3][4] |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₇H₈ClN | [3][4][6] |

| SMILES | CC1=CC(C)=NC(Cl)=C1 | [4] |

| InChI Key | COVGXNSRDOYAJD-UHFFFAOYSA-N |[4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 141.60 g/mol | [4][5] |

| Appearance | Colorless to slightly yellow liquid | [6] |

| Boiling Point | 157-159 °C / 208.1 °C (Predicted) | [6] |

| Density | ~1.113 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ether, alcohol) |[6] |

Synthesis Protocol: From Amine to Chloride

The conversion of a 2-aminopyridine to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. While various methods exist, a robust and scalable approach involves a modified Sandmeyer-type reaction. This process hinges on the in situ formation of a diazonium salt from the corresponding amine, followed by its displacement with a chloride ion. This pathway is favored over direct chlorination, which would lack regioselectivity and lead to a complex mixture of products.

The protocol described below starts from 2-Amino-4,6-dimethylpyridine. The choice of an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) in a non-aqueous acidic medium like methanolic HCl provides a controlled generation of the nitrosating agent, minimizing side reactions often encountered in aqueous diazotizations.[7]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Diazotization-Chlorination

-

Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

-

Reaction Medium: Charge the flask with anhydrous methanol. Cool the solvent to 0 °C in an ice-water bath.

-

Amine Salt Formation: Add 2-Amino-4,6-dimethylpyridine (1.0 equiv) to the cold methanol. Bubble dry hydrogen chloride gas through the solution until saturation is achieved, ensuring the internal temperature does not exceed 10 °C. The formation of the ammonium chloride salt will be observed as a slurry.

-

Diazotization: While maintaining the temperature between 0-5 °C, add an alkyl nitrite (e.g., tert-butyl nitrite, 1.2 equiv) dropwise via the dropping funnel over 30-45 minutes. Vigorous stirring is essential. Effervescence (N₂ gas evolution) will be observed.

-

Causality Insight: Slow, controlled addition of the nitrite at low temperature is critical to prevent runaway decomposition of the diazonium intermediate and to minimize the formation of phenolic byproducts.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm slowly to room temperature over 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear to pale yellow liquid.

Reactivity and Strategic Applications in Drug Development

The utility of this compound stems from the reactivity of the C2-chloro substituent. The pyridine ring is electron-deficient, which makes the chlorine atom susceptible to displacement by nucleophiles (Nucleophilic Aromatic Substitution, SNAr) and an excellent partner in palladium-catalyzed cross-coupling reactions.[8] This dual reactivity makes it a powerful scaffold for building molecular diversity. The presence of chlorine in a molecule is a well-established strategy in drug design, often enhancing binding affinity or modifying metabolic stability.[9][10]

Key Reaction Pathways:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring nitrogen facilitates the attack of nucleophiles (e.g., amines, alcohols, thiols) at the C2 position, displacing the chloride.[11] This is a direct and efficient method for forging C-N, C-O, and C-S bonds, which are ubiquitous in pharmaceutical agents.

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings are highly effective at the C2 position.[8] Although chloroarenes are generally less reactive than their bromo or iodo counterparts in the initial oxidative addition step, modern palladium catalysts with specialized ligands enable high-efficiency couplings.[8] This allows for the construction of complex biaryl systems and other C-C or C-N bonds central to many drug scaffolds.

Caption: Role of this compound as a versatile synthetic intermediate.

As an intermediate, this compound is used in the synthesis of more complex molecules in pharmaceuticals and agrochemicals.[4] For instance, substituted chloropyridines are precursors to pyrrolopyridine inhibitors and other scaffolds used to target kinases and metalloproteinases in disease treatment.[12]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is imperative to ensure laboratory safety. The primary hazards are associated with irritation and acute toxicity upon exposure.[5][13]

Table 3: GHS Hazard Identification

| Hazard Code | Description | Class | Source(s) |

|---|---|---|---|

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) | [5] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | [5][13] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation | [5][13] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |[5] |

Recommended Procedures:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of vapors. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

-

2-Chloro-4,6-Dimethyl Pyridine - ChemBK. (2024). ChemBK. [Link]

-

Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides - Organic Syntheses. (n.d.). Organic Syntheses. [Link]

-

This compound | C7H8ClN | CID 12508378 - PubChem. (n.d.). PubChem. [Link]

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

-

2,6-dimethylpyridine - Organic Syntheses. (n.d.). Organic Syntheses. [Link]

- Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents. (n.d.).

-

EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). [Link]

-

2-Chloro-4,6-dimethylpyrimidine - SpectraBase. (n.d.). SpectraBase. [Link]

-

2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem. (n.d.). PubChem. [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (n.d.). PubMed. [Link]

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents. (n.d.).

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... - RSC Publishing. (n.d.). RSC Publishing. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). PubMed Central. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter. (2024). Drug Hunter. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline... - PubMed Central. (n.d.). PubMed Central. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (n.d.). MDPI. [Link]

- Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 30838-93-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4,6-dimethylpyridine

Introduction

2-Chloro-4,6-dimethylpyridine is a halogenated heterocyclic organic compound that serves as a versatile intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and two methyl groups, imparts a unique reactivity profile that is of significant interest to researchers and drug development professionals. The chlorine atom at the 2-position renders this site susceptible to nucleophilic substitution, providing a convenient handle for the introduction of diverse functional groups.[3][4][5][6] Understanding the fundamental physical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and expert insights into the rationale behind these methodologies.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is anhydrous. Crush a small amount into a fine powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a target range for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Validation: Repeat the accurate determination at least two more times. The melting point should be reproducible within a narrow range for a pure sample.

Causality: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing melting to occur at a lower temperature and over a broader range.

Boiling Point Determination

The boiling point is another key indicator of purity and is dependent on atmospheric pressure.

Detailed Protocol (Microscale):

-

Apparatus Setup: Place a small volume (e.g., 0.5 mL) of this compound into a small test tube. Add a boiling chip to ensure smooth boiling.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Immerse the test tube in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).

-

Observation: Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, slowly cool the apparatus.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid equals the external pressure.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Causality: At the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure. The inverted capillary tube method is a reliable microscale technique that accurately identifies this equilibrium point.

Solubility Determination

A qualitative assessment of solubility is often sufficient for many applications.

Detailed Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane).

-

Sample Preparation: In separate small, labeled test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each test tube, add a small volume of the selected solvent (e.g., 1 mL) dropwise while agitating.

-

Observation: Observe whether the solid dissolves completely. Note the approximate volume of solvent required for complete dissolution.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the observations. For instance, if the compound dissolves in less than 1 mL of solvent, it is generally considered soluble.

Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute and solvent determines the extent to which they can interact and form a homogenous solution. The pyridine ring provides some polarity, while the hydrocarbon-like methyl groups and the chlorine atom contribute to its nonpolar character, explaining its solubility in organic solvents and insolubility in water. [1][2]

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons will likely appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm). The two methyl groups, being in different chemical environments (one adjacent to the nitrogen and the other further away), may have slightly different chemical shifts, appearing as singlets in the aliphatic region (typically δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. One would expect to see signals for the five carbons of the pyridine ring and the two methyl carbons. The carbon attached to the chlorine atom will be significantly downfield. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations from the aromatic ring and the methyl groups.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

C-Cl stretching vibration.

-

Methyl group bending vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.60 g/mol ). A characteristic isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope. The fragmentation pattern will provide further structural information, with common fragmentation pathways involving the loss of a chlorine atom or a methyl group.

Safety and Handling

This compound is classified as an irritant and may be corrosive. [1][2]It is harmful if swallowed, in contact with skin, or if inhaled. [7]Causes skin and serious eye irritation. [7]May cause respiratory irritation. [7] Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials.

Conclusion

A thorough understanding of the physical properties of this compound is fundamental for its successful application in research and development. This guide has provided a detailed overview of its key physical characteristics, robust and validated experimental protocols for their determination, and essential safety information. By applying these principles and methodologies, researchers, scientists, and drug development professionals can confidently and effectively utilize this important chemical intermediate in their synthetic endeavors.

References

-

Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett. Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). China 2-Chloro-4 6-dimethylpyridine(CAS# 30838-93-8) Manufacturer and Supplier. Retrieved January 7, 2026, from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved January 7, 2026, from [Link]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Retrieved January 7, 2026, from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 7, 2026, from [Link]

-

ChemBK. (2024, April 9). 2-Chloro-4,6-Dimethyl Pyridine. Retrieved January 7, 2026, from [Link]

-

ChemBK. (n.d.). CAS: 30838-93-8. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:30838-93-8. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2020, February 17). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K). Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines. Retrieved January 7, 2026, from [Link]

-

Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2020, February 14). (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved January 7, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 7, 2026, from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 7, 2026, from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved January 7, 2026, from [Link]

-

International Journal of Engineering Research and Applications. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved January 7, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

- 1. China 2-Chloro-4 6-dimethylpyridineï¼CAS# 30838-93-8) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. chembk.com [chembk.com]

- 3. chempanda.com [chempanda.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. yufengchemicals.com [yufengchemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4,6-dimethylpyridine molecular weight

An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the molecule's reactivity, strategic applications, and the causal factors underpinning its synthetic utility.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted pyridine derivative whose synthetic versatility is rooted in its specific arrangement of functional groups. The pyridine ring, a foundational scaffold in numerous bioactive molecules, is functionalized with two activating methyl groups and a strategically placed chlorine atom at the 2-position, rendering it an excellent substrate for further chemical modification.

A summary of its key physicochemical properties is presented below, providing the foundational data required for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1][2][3] |

| Molecular Weight | 141.60 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 30838-93-8 | [1][3][4] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | ~208 °C (Predicted) | [2] |

| Density | ~1.113 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ether and alcohol. | [2][4][5] |

| SMILES | CC1=CC(=NC(=C1)Cl)C | [1][4] |

| InChIKey | COVGXNSRDOYAJD-UHFFFAOYSA-N | [1][4] |

Chemical Reactivity: A Tale of Two Handles

The synthetic utility of this compound stems from the distinct reactivity of its chloro-substituent and the pyridine ring itself. The interplay between the electron-withdrawing nature of the ring nitrogen and the leaving group potential of the chlorine atom dictates its behavior in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is a direct consequence of the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, which stabilizes the negatively charged Meisenheimer complex formed as a transition state during the substitution reaction.[6] This activation makes SNAr a primary pathway for functionalization.

Common nucleophiles successfully employed include:

-

Amines: To form 2-aminopyridine derivatives.

-

Alcohols/Alkoxides: To synthesize 2-alkoxypyridine ethers.

-

Thiols/Thiolates: For the creation of 2-thioether linkages.[7]

-

Glutathione: In biological systems, this reaction can be catalyzed by enzymes like glutathione S-transferase.[8]

Causality Insight: The choice of a chloro- over a bromo- or iodo-pyridine for SNAr reactions is often strategic. While C-Br and C-I bonds are weaker and thus better leaving groups in some contexts, the high electronegativity of chlorine provides superior stabilization of the transition state, often making 2-chloropyridines more reactive in SNAr pathways.[6]

Palladium-Catalyzed Cross-Coupling Reactions

While less reactive than its bromo- or iodo- counterparts, the C-Cl bond can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of the C-Cl bond makes this step more challenging compared to C-Br or C-I bonds.[6]

Experimental Consideration: To achieve efficient cross-coupling with this compound, the choice of catalyst system is paramount. The use of electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) is often required to facilitate the oxidative addition step and promote high reaction yields.

The following diagram illustrates the primary synthetic pathways available from this versatile building block.

Caption: Primary reaction pathways for this compound.

Validated Synthesis Protocol

The most common and reliable synthesis of this compound proceeds via a diazotization reaction starting from 2-amino-4,6-dimethylpyridine. This method is scalable and utilizes readily available reagents.

Protocol Rationale: The core of this synthesis is the conversion of a primary aromatic amine to a diazonium salt using sodium nitrite under acidic conditions. The diazonium group is an excellent leaving group (-N₂) and is subsequently displaced by a chloride ion from the hydrochloric acid medium in a Sandmeyer-type reaction. Maintaining a low temperature is critical to ensure the stability of the diazonium intermediate and prevent unwanted side reactions.

Step-by-Step Methodology

The following workflow is adapted from established procedures.[5]

Caption: Workflow for the synthesis of this compound.

-

Preparation: A mixture of 2-amino-4,6-dimethylpyridine (1.0 eq) and concentrated hydrochloric acid is cooled to a temperature range of -15 to -20°C in a reaction vessel equipped with a stirrer and a thermometer.

-

Diazotization: A solution of sodium nitrite (NaNO₂, ~1.4 eq) in water is added dropwise to the cooled mixture, ensuring the temperature does not rise above -10°C. This step generates the unstable diazonium salt intermediate.

-

Substitution: The reaction mixture is allowed to warm gradually to room temperature and stirred for approximately 1 hour. During this time, nitrogen gas evolves as the diazonium group is displaced by the chloride ion.

-

Neutralization & Extraction: Upon completion, the reaction is carefully neutralized with a solid base, such as sodium bicarbonate, until the solution is basic. The aqueous mixture is then extracted with an organic solvent like dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final product.[5]

Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry.[9] The chlorine atom in this compound serves as a versatile synthetic handle, allowing for the systematic exploration of the chemical space around the dimethylpyridine core. This is crucial for structure-activity relationship (SAR) studies during lead optimization.

-

Pharmaceutical Intermediates: It is a key raw material for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[4][5] The ability to easily displace the chlorine with various nucleophiles allows for the construction of diverse molecular libraries.

-

Role of Chlorine in Drugs: The incorporation of a chlorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. It can influence metabolic stability, membrane permeability, and binding affinity to the target protein.[10][11]

-

Scaffold for Bioactive Molecules: The dimethylpyridine core itself is present in various bioactive compounds. The functionalization enabled by the 2-chloro position is a key strategy for developing novel derivatives with potential therapeutic applications, such as kinase inhibitors or agents targeting other enzyme classes.[12][13]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as hazardous and carries multiple risk statements.

-

Hazards: It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][14]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[14]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[14]

References

-

This compound | C7H8ClN | CID 12508378. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-4,6-Dimethyl Pyridine. ChemBK. [Link]

-

This compound, 98+%. Fisher Scientific. [Link]

-

2,6-dimethylpyridine. Organic Syntheses Procedure. [Link]

- Process for the preparation of 2-chloro-pyridine and its derivatives.

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. This compound | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound | 30838-93-8 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. Page loading... [guidechem.com]

- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-chloro-4,6-dimethylpyridine, a key heterocyclic building block in organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, validated synthetic protocols, reactivity, and strategic applications, with a particular focus on its role in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an invaluable component in the design of bioactive molecules. The introduction of specific substituents onto the pyridine ring, such as chloro and methyl groups, allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target-binding affinity.[2][3] this compound, with its strategically placed reactive and modulating groups, serves as a versatile intermediate for elaborating more complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory.

Core Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 30838-93-8 | [4][5][6] |

| Molecular Formula | C₇H₈ClN | [5][6] |

| Molecular Weight | 141.60 g/mol | [5][6] |

| Appearance | Colorless to slightly yellow liquid | [7] |

| Boiling Point | ~157-159 °C | [7] |

| Density | ~1.07 - 1.113 g/cm³ | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ether and alcohol.[4][7] | |

| Refractive Index | ~1.524 | [7] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the two methyl groups and two singlets for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl groups.

-

¹³C NMR: The carbon NMR would display signals for the two unique methyl carbons, the four distinct aromatic carbons, with the carbon atom attached to the chlorine atom being significantly deshielded.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the pyridine ring, and a C-Cl stretching band.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 141.6 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below are two common and reliable synthetic strategies.

From 2-Amino-4,6-dimethylpyridine via Sandmeyer-type Reaction

This is a widely used method for the introduction of a chloro group onto a pyridine ring, proceeding through a diazonium salt intermediate.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4,6-dimethylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and core principles for the handling, storage, and disposal of 2-Chloro-4,6-dimethylpyridine (CAS No. 30838-93-8). As a chlorinated pyridine derivative, this compound is a valuable intermediate in organic synthesis and drug discovery. However, its chemical structure necessitates a rigorous and informed approach to safety to mitigate potential risks to laboratory personnel and the environment. This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures, empowering researchers to make informed decisions and foster a culture of safety.

Chemical Identification and Core Properties

A foundational understanding of the physicochemical properties of a compound is paramount for predicting its behavior under various laboratory conditions and for designing appropriate safety protocols.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Boiling Point | 157-159 °C | [3] |

| Melting Point | ~ -37 °C | [3] |

| Density | ~ 1.07 g/mL | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol. | [3] |

| Stability | Stable under normal room temperature conditions. | [3][4] |

The compound's stability at room temperature simplifies some aspects of handling, but its classification as a liquid with a relatively high boiling point requires careful management to avoid vapor inhalation, especially during heating.[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is the first step in risk assessment. The primary hazards are associated with acute toxicity and irritation.

-

Signal Word: Warning [1]

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

-

H312: Harmful in contact with skin (Acute toxicity, dermal, Category 4)

-

H332: Harmful if inhaled (Acute toxicity, inhalation, Category 4)

-

H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[5]

The "Warning" signal word indicates a moderate level of hazard. The primary routes of exposure—oral, dermal, and inhalation—are all associated with harmful effects, underscoring the need for comprehensive personal protective equipment (PPE).[1][4] The irritant nature of the compound to the skin, eyes, and respiratory system is a key consideration for all handling procedures.[1][4][5]

Caption: GHS hazard classifications for this compound and the corresponding safety responses.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by meticulous use of PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and reaction setups, must be conducted within a properly functioning chemical fume hood.[6][7] This is critical to mitigate the risk of inhaling harmful vapors (H332) and respiratory irritants (H335).[1][4][5]

-

Ventilation: Ensure adequate ventilation in the laboratory to maintain air quality and prevent the accumulation of vapors.[5]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][8] This infrastructure is crucial for immediate decontamination in the event of accidental eye or skin contact.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a passive step; it is an active risk mitigation strategy. The rationale behind each piece of equipment is tied directly to the compound's known hazards.

Table 2: PPE Requirements for Laboratory Operations

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing & Solution Prep | Chemical splash goggles | Double-gloving (Nitrile or Neoprene) | Flame-resistant lab coat | Not required if performed in a certified fume hood. |

| Reaction & Purification | Chemical splash goggles and face shield | Double-gloving (Nitrile or Neoprene) | Flame-resistant lab coat | Not required if performed in a certified fume hood. |

| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron or suit | NIOSH/MSHA-approved respirator with organic vapor cartridge.[4] |

-

Causality of PPE Choices:

-

Eye/Face Protection: Chemical splash goggles are mandatory to protect against serious eye irritation (H319).[4][5] A face shield is added during operations with a higher splash risk, providing a secondary barrier for the entire face.[6][7]

-

Hand Protection: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[1][4] Double-gloving with a material like nitrile provides robust protection. Always inspect gloves for tears or punctures before use.[7]

-

Body Protection: A flame-resistant lab coat protects against incidental splashes and contamination of personal clothing.[6]

-

Respiratory Protection: While a fume hood is the primary control, a respirator is essential during emergency situations like a large spill, where vapor concentrations may exceed safe limits.[4]

-

Caption: Logical workflow for selecting appropriate PPE based on task-specific hazards.

First-Aid Measures

Immediate and correct first-aid is critical to minimize harm following an exposure. Personnel should be familiar with these procedures before beginning work.

Table 3: Emergency First-Aid Protocols

| Exposure Route | Action | Rationale & Key Considerations |

| Inhalation | 1. Immediately move the person to fresh air.[4] 2. If breathing is difficult or stops, provide artificial respiration.[4] 3. Seek immediate medical attention.[4] | The primary goal is to remove the individual from the contaminated atmosphere to prevent further absorption of the harmful substance (H332). |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] 3. If skin irritation persists, seek medical attention.[4] | Prompt and thorough washing is essential to decontaminate the skin and mitigate irritation (H315) and dermal toxicity (H312). |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention, preferably from an ophthalmologist.[5] | Extensive irrigation is required to dilute and remove the chemical, minimizing the risk of serious eye damage (H319). |

| Ingestion | 1. Rinse mouth thoroughly with water.[4] 2. Do NOT induce vomiting.[8] 3. Call a poison control center or doctor immediately for treatment advice.[4] | Inducing vomiting can cause further damage to the esophagus. The priority is to seek professional medical guidance immediately due to the compound's oral toxicity (H302). |

Safe Handling and Storage Protocols

Proactive measures during handling and storage are fundamental to preventing accidents.

Handling

-

Avoid all personal contact, including inhalation.[5]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Use non-sparking tools and take precautionary measures against static discharge, especially if heating the substance.

-

Ensure containers are securely sealed when not in use to prevent vapor release.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Some sources recommend refrigerated storage (2-8 °C).[3]

-

Store locked up and away from incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8] Avoid contact with these materials to prevent vigorous or hazardous reactions.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[4][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products.[4][5][9]

Accidental Release (Spill) Protocol

A calm and systematic response to a spill is crucial for safety.

Step 1: Evacuate and Secure the Area

-

Immediately alert others in the vicinity.

-

Evacuate non-essential personnel and restrict access to the spill area.

-

Ensure adequate ventilation and eliminate all ignition sources.

Step 2: Don Appropriate PPE

-

Wear the full PPE ensemble as described for spill cleanup in Table 2, including respiratory protection.[5]

Step 3: Contain and Absorb the Spill

-

For liquid spills, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Prevent the spill from entering drains or waterways.[5]

Step 4: Collect and Dispose of Waste

-

Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[5][7]

-

The container must be clearly marked as "Hazardous Waste: Chlorinated Organic Compound".[6]

Step 5: Decontaminate the Area

-

Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[7]

-

Decontaminate all tools and launder all protective clothing before reuse.[5]

Caption: Step-by-step workflow for responding to a this compound spill.

Disposal Considerations

Chemical waste generators are responsible for classifying waste and ensuring its proper disposal.

-

Waste Classification: This material must be disposed of as hazardous waste.[8]

-

Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4] Do not mix with other waste streams unless explicitly permitted. Uncleaned containers should be treated as hazardous, just like the product itself.

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the diligent application of control measures. By integrating the principles of engineering controls, meticulous PPE use, and robust emergency preparedness, researchers can confidently utilize this compound while upholding the highest standards of laboratory safety. This guide serves as a technical resource to empower scientists to not only follow procedures but to understand the critical reasoning that underpins them.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. 2-Chloro-4,6-Dimethyl Pyridine. Retrieved from [Link]

-

PubChem. 2-Chloro-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

-

DPHHS. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]

Sources

- 1. This compound | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.pt [fishersci.pt]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4,6-dimethylpyridine in Organic Solvents

Introduction

2-Chloro-4,6-dimethylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity is significantly influenced by the electronic and steric effects of its substituents: a chloro group at the 2-position, and two methyl groups at the 4- and 6-positions. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in its physicochemical properties and the principles of solute-solvent interactions.

Physicochemical Properties of this compound

A thorough understanding of the molecular characteristics of this compound is the foundation for predicting and explaining its solubility. These properties dictate the nature and strength of its interactions with solvent molecules.

| Property | Value | Source |

| Chemical Formula | C₇H₈ClN | [1][2][3] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | Approximately -37°C | [2] |

| Boiling Point | 157-159°C or 208.1°C (Predicted) | [2] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 (the nitrogen atom) | [1] |

The XLogP3 value of 2.6 indicates a moderate degree of lipophilicity, suggesting that this compound has a preference for non-polar environments over aqueous ones. The presence of a single hydrogen bond acceptor site on the pyridine nitrogen and the absence of any hydrogen bond donor sites are critical factors governing its interactions with protic and aprotic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is a simplified representation of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute and solvent molecules are similar in nature and strength to those present in the pure solute and pure solvent.

The solubility of this compound in a given organic solvent is determined by a balance of the following intermolecular forces:

-

Van der Waals Forces: These are weak, non-specific interactions, including London dispersion forces and dipole-dipole interactions. Given the presence of a polar carbon-chlorine bond and the inherent dipole of the pyridine ring, dipole-dipole interactions will play a significant role in polar solvents.

-

Hydrogen Bonding: The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This interaction is particularly important in protic solvents, such as alcohols.

The overall structure of this compound can be visualized as follows:

Sources

An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4,6-dimethylpyridine, a key building block in synthetic chemistry, with a focus on its procurement, properties, and applications relevant to researchers, scientists, and professionals in drug development.

Strategic Sourcing of this compound: A Landscape of Suppliers

The accessibility and purity of starting materials are paramount in research and development. This compound (CAS No. 30838-93-8) is available from a range of suppliers, catering to different scales of need, from laboratory research to bulk manufacturing.

A logical workflow for sourcing this chemical is outlined below:

Caption: Workflow for Sourcing Chemical Reagents.

Major suppliers for research-grade this compound include well-established chemical companies that can provide the compound in various quantities with specified purity levels. For larger quantities, direct engagement with manufacturers, often located in China, can be a cost-effective strategy.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Noteworthy Information |

| Santa Cruz Biotechnology | Research Grade | Offers the compound for proteomics research.[1] |

| Fisher Scientific | 98+% | Provides detailed specifications and safety data.[2] |

| Sigma-Aldrich (Merck) | 97% | Offers the compound as a liquid and provides key technical documents like Certificate of Origin (COO). |

| ChemicalBook | 98%, 99% | A platform listing multiple Chinese manufacturers and suppliers, with some indicative pricing.[3][4] |

| J & K SCIENTIFIC LTD. | 97% | A supplier listed on ChemicalBook offering various package sizes.[3] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | Another key supplier based in Shanghai, listed on ChemicalBook.[3] |

Understanding the Market: Pricing and Availability

The price of this compound is influenced by several factors, including purity, quantity, and the supplier's scale of operation. Publicly available pricing is limited, and in many cases, requires registration or a formal quotation request from the supplier.

Table 2: Indicative Pricing for this compound

| Supplier/Platform | Quantity | Indicative Price (USD) | Notes |

| ChemicalBook | Per gram | $1.10 | Price from Dideu Industries Group Limited (as of 2021).[3][4] |

| ChemicalBook | Per kilogram | $0.00 - $0.00 | Price from Henan Aochuang Chemical Co.,Ltd. indicates a need for a quote.[4] |

| Aldlab Chemicals | 10g | $50.00 | For a related compound, 2-Chloro-4,6-dimethylpyrimidine.[5] |

| Aldlab Chemicals | 25g | $95.00 | For a related compound, 2-Chloro-4,6-dimethylpyrimidine.[5] |

| TCI America (via Fisher Scientific) | - | $82.02 - $331.81 | For a related compound, 2-Chloro-4,6-dimethylpyrimidine.[6] |

It is crucial for procurement professionals to engage with multiple suppliers to obtain competitive pricing, especially for bulk orders. The logistical considerations, including shipping and handling of a potentially hazardous material, also contribute to the total cost.

Technical Profile: Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards of this compound is essential for its safe handling and effective use in experimental settings.

Table 3: Key Technical Specifications

| Property | Value | Source |

| CAS Number | 30838-93-8 | [1][7] |

| Molecular Formula | C7H8ClN | [1][7] |

| Molecular Weight | 141.6 g/mol | [1][7] |

| Appearance | Colorless to slightly yellow liquid | [8] |

| Melting Point | -37°C | [8] |

| Boiling Point | 157-159°C | [8] |

| Density | ~1.07 g/mL | [8] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol. | [2][8] |

| Storage Temperature | Refrigerator (2-8°C) | [9] |

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [7]

-

Causes skin and serious eye irritation. [7]

-

May cause respiratory irritation. [10]

Personal Protective Equipment (PPE) and Handling Precautions:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]

-

Skin Protection: Handle with gloves and wear protective clothing.[11][12]

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[12]

-

General Hygiene: Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[10][12]

In case of exposure, it is critical to follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10][12]

The Role in Synthetic Chemistry and Drug Discovery

Chlorinated pyridines are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[13] The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

A hypothetical synthetic pathway utilizing a chlorinated pyridine is depicted below:

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. This compound | 30838-93-8 [chemicalbook.com]

- 5. aldlab.com [aldlab.com]

- 6. 2-Chloro-4,6-dimethylpyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. China 2-Chloro-4 6-dimethylpyridineï¼CAS# 30838-93-8) Manufacturer and Supplier | Xinchem [xinchem.com]

- 9. 2-クロロ-4,6-ジメチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of 2-Chloro-4,6-dimethylpyridine

Abstract: Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for advancing research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides a comprehensive, in-depth framework for the acquisition and interpretation of the ¹H NMR spectrum of a key pyridine intermediate, 2-Chloro-4,6-dimethylpyridine (CAS 30838-93-8).[1][2][3] Moving beyond a simple data sheet, this document elucidates the causal relationships between molecular structure and spectral output, details a self-validating experimental protocol, and provides a predictive analysis to guide researchers in their own laboratories.

Section 1: Theoretical ¹H NMR Spectral Prediction

A priori understanding of an expected ¹H NMR spectrum is crucial for efficient and accurate interpretation. The spectrum of this compound is dictated by its unique electronic and symmetric properties.

Molecular Structure and Symmetry

The structure of this compound possesses a plane of symmetry that bisects the C3-C4 bond and the C6-N-C2 angle. This symmetry renders the two methyl groups and the two aromatic protons chemically distinct from each other. Consequently, we predict a total of four unique proton signals in the ¹H NMR spectrum:

-

One signal for the C4-methyl group protons.

-

One signal for the C6-methyl group protons.

-

One signal for the C3 aromatic proton.

-

One signal for the C5 aromatic proton.

Influence of Substituents on Chemical Shifts

The chemical shifts (δ) of the pyridine ring protons are modulated by the electronic effects of the substituents.[4]

-

Chloro Group (C2): The chlorine atom is an electron-withdrawing group via induction. This effect deshields nearby protons, causing their signals to appear at a higher chemical shift (further downfield).[4] The effect is strongest on the adjacent C3 proton.

-

Methyl Groups (C4, C6): Methyl groups are weakly electron-donating. This property increases the electron density on the pyridine ring, particularly at the ortho and para positions, causing the associated proton signals to be shielded and appear at a lower chemical shift (further upfield) compared to unsubstituted pyridine.

Predicted ¹H NMR Data

Based on the principles of substituent effects and analysis of similar structures, the following ¹H NMR signals are predicted for this compound when dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| C4-CH₃ | ~2.35 | Singlet (s) | 3H | Electron-donating group shields protons. Appears as a singlet due to no adjacent protons. |

| C6-CH₃ | ~2.50 | Singlet (s) | 3H | Slightly deshielded compared to C4-CH₃ due to proximity to the electronegative nitrogen and chloro-group. No adjacent protons results in a singlet. |

| H3 | ~6.85 | Singlet (s) | 1H | Located ortho to the electron-withdrawing chloro group and para to the C6-methyl group. Expected to be a singlet as four-bond coupling (⁴J) to H5 is typically too small to be resolved. |

| H5 | ~6.70 | Singlet (s) | 1H | Located ortho to the C4- and C6-methyl groups and meta to the chloro group. Shielded by two methyl groups. Four-bond coupling (⁴J) to H3 is typically unresolved. |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.[5]

Section 2: Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible data, a robust and validated protocol is essential. This section outlines the necessary steps from sample preparation to instrument setup.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants that may complicate spectral interpretation.

-

Mass Measurement: Accurately weigh 5-25 mg of the compound for a standard ¹H NMR experiment.[6]

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Its residual proton signal at ~7.26 ppm provides a convenient internal reference.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

-

Internal Standard (Optional): While the residual solvent peak is often sufficient for referencing, for highly accurate work, a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can be added.

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

-

Instrument Insertion: Carefully wipe the exterior of the NMR tube and place it in the spectrometer's sample holder to the correct depth.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse proton acquisition sequence.

-

Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all expected signals are captured.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is typically sufficient to allow the Free Induction Decay (FID) to decay into the noise, ensuring good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Receiver Gain (RG): Adjust the receiver gain automatically to maximize the dynamic range of the analog-to-digital converter (ADC) without causing signal clipping.

-

Experimental Workflow Diagram

Caption: Figure 1: A flowchart outlining the key stages from sample preparation to data processing for acquiring a high-quality ¹H NMR spectrum.

Section 3: Spectrum Processing and Interpretation

Once the raw data (FID) is acquired, it must be processed to generate the final, interpretable spectrum.

-

Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is phased so that all peaks are in the positive absorption mode with a flat baseline at the base of each peak.

-

Baseline Correction: A polynomial function is applied to correct any broad distortions in the baseline of the spectrum.

-

Referencing: The chemical shift axis is calibrated. If TMS is not used, the residual solvent peak of CDCl₃ is set to 7.26 ppm.[7]

-

Integration: The area under each signal is integrated. The relative integral values should correspond to the ratio of protons giving rise to each signal (in this case, 3:3:1:1).[8]

Interpreting the Data

The final spectrum should be compared against the predictions in Section 1.3.

-

Confirm Signals: Verify the presence of four distinct signals.

-

Check Chemical Shifts: The experimental chemical shifts should be close to the predicted values.

-

Verify Multiplicity: All four signals should appear as singlets, confirming the absence of proton-proton coupling between adjacent atoms.[8]

-

Analyze Integration: The integral ratios should confirm the assignment of the methyl groups (relative integral of 3) and the aromatic protons (relative integral of 1).

Structural Connectivity Diagram

Caption: Figure 2: Diagram illustrating the correlation between the distinct proton environments in the molecule and their predicted signals in the ¹H NMR spectrum.

Section 4: Troubleshooting and Advanced Methods

In cases where spectra are ambiguous, several strategies can be employed.

-

Poor Resolution: If peaks are broad, re-shim the instrument or prepare a more dilute sample.

-

Signal Overlap: While unlikely for this molecule, if aromatic signals were to overlap, acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz) would increase spectral dispersion and likely resolve the signals.

-

Structural Confirmation: For absolute confirmation of assignments, 2D NMR experiments such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see 2- and 3-bond correlations between protons and carbons) can be invaluable.

References

- Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques.

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

-

Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved January 7, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved January 7, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2024). Supporting Information. Retrieved January 7, 2026, from [Link]

-

MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved January 7, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for ChemComm. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). A 1H (600 MHz) DQ MAS NMR spectrum of 2,6-lutidinium hydrogen fumarate. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

Journal of the American Chemical Society. (2026, January 5). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Retrieved January 7, 2026, from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved January 7, 2026, from [Link]

- Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

-